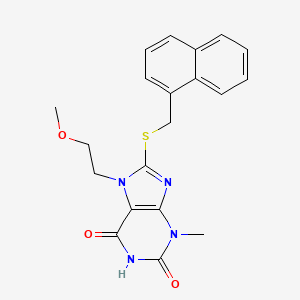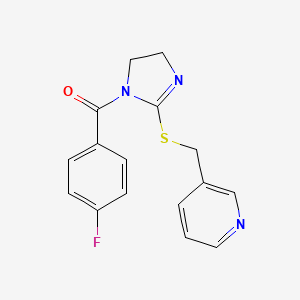
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione, also known as MRS2500, is a selective and potent antagonist of the P2Y1 receptor. P2Y1 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and ADP. The P2Y1 receptor plays an important role in various physiological and pathological processes, including platelet aggregation, vascular tone, and inflammation.
作用機序
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a selective antagonist of the P2Y1 receptor. It binds to the P2Y1 receptor and prevents the binding of extracellular nucleotides, such as ATP and ADP, to the receptor. This prevents the activation of the receptor and downstream signaling pathways, which leads to the inhibition of platelet aggregation, vasoconstriction, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. This compound also inhibits vasoconstriction and reduces blood pressure by blocking the P2Y1 receptor. In addition, this compound reduces inflammation and immune response by blocking the P2Y1 receptor.
実験室実験の利点と制限
One advantage of using 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione in lab experiments is its high selectivity and potency for the P2Y1 receptor. This allows researchers to specifically target the P2Y1 receptor without affecting other receptors or signaling pathways. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione. One direction is to investigate the role of the P2Y1 receptor in other physiological and pathological processes, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective antagonists of the P2Y1 receptor for use in clinical settings. Finally, further research is needed to better understand the mechanism of action of this compound and the P2Y1 receptor.
合成法
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-8-naphthalen-1-ylmethylthiophene with 2-methoxyethylamine to form 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene. The second step involves the reaction of 2-(2-methoxyethyl)-8-naphthalen-1-ylmethylthiophene with 3-methylxanthine to form this compound (this compound).
科学的研究の応用
7-(2-Methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has been widely used in scientific research to study the role of the P2Y1 receptor in various physiological and pathological processes. For example, this compound has been used to investigate the role of the P2Y1 receptor in platelet aggregation and thrombosis. This compound has also been used to study the role of the P2Y1 receptor in vascular tone and blood pressure regulation. In addition, this compound has been used to investigate the role of the P2Y1 receptor in inflammation and immune response.
特性
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-17-16(18(25)22-19(23)26)24(10-11-27-2)20(21-17)28-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRQTCRHOITCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)


![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]-3-methylpyrimidin-4-one](/img/structure/B3019162.png)